A Comprehensive Spectroscopic Guide to (S)-Boc-alaninonitrile for Researchers and Drug Development Professionals
A Comprehensive Spectroscopic Guide to (S)-Boc-alaninonitrile for Researchers and Drug Development Professionals
Abstract
(S)-Boc-alaninonitrile, a chiral building block incorporating a nitrile functional group, is of significant interest in medicinal chemistry and drug development for its role in the synthesis of peptidomimetics and enzyme inhibitors. Unambiguous structural confirmation and purity assessment are paramount for its effective application. This in-depth technical guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of (S)-Boc-alaninonitrile. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the pharmaceutical industry, offering not only spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.
Introduction: The Significance of (S)-Boc-alaninonitrile in Modern Drug Discovery
In the landscape of contemporary drug discovery, the design and synthesis of novel molecular entities with high specificity and efficacy are of utmost importance. (S)-Boc-alaninonitrile serves as a valuable chiral synthon, providing a versatile scaffold for the introduction of a cyano group into peptide-based therapeutics. The nitrile moiety can act as a warhead for covalent inhibitors, a precursor for other functional groups, or a key element in modulating biological activity.
The tert-butoxycarbonyl (Boc) protecting group ensures chemoselectivity in multi-step syntheses, making its efficient introduction and the subsequent characterization of the protected intermediate critical. Spectroscopic analysis provides the foundational evidence for the successful synthesis and purity of (S)-Boc-alaninonitrile, ensuring the integrity of downstream applications in drug development pipelines. This guide delves into the core spectroscopic techniques that provide a molecular fingerprint of this important compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (S)-Boc-alaninonitrile, both ¹H and ¹³C NMR are indispensable for confirming its identity.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.
Sample Preparation:
-
Dissolve approximately 5-10 mg of (S)-Boc-alaninonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16-32 scans are generally adequate for good signal-to-noise.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is recommended.[1]
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment is used to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is often necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A longer delay of 2-5 seconds is beneficial for quantitative accuracy, especially for quaternary carbons.[1]
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of (S)-Boc-alaninonitrile is expected to show distinct signals corresponding to each type of proton in the molecule. The following table summarizes the predicted chemical shifts, multiplicities, and assignments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Hc (CH₃) | ~1.5 | Doublet | 3H | ~7.0 |
| Ha (-NH) | ~5.0 | Broad Singlet | 1H | - |
| Hb (CH) | ~4.5 | Quartet | 1H | ~7.0 |
| Hd (Boc, 3 x CH₃) | ~1.4 | Singlet | 9H | - |
Interpretation:
-
The singlet at ~1.4 ppm , integrating to nine protons, is characteristic of the magnetically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group.[2]
-
The doublet at ~1.5 ppm , integrating to three protons, is assigned to the methyl group of the alanine backbone. It is split into a doublet by the adjacent methine proton (Hb).
-
The quartet at ~4.5 ppm , integrating to one proton, corresponds to the α-proton (methine) of the alanine moiety. Its multiplicity is due to coupling with the three protons of the adjacent methyl group.
-
A broad singlet around 5.0 ppm is expected for the amide proton (-NH). The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.[3]
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C5 (Boc, 3 x C H₃) | ~28.0 |
| C3 (C H₃) | ~18.0 |
| C2 (C H) | ~45.0 |
| C1 (C N) | ~118.0 |
| C4 (Boc, C =O) | ~155.0 |
| C6 (Boc, C (CH₃)₃) | ~80.0 |
Interpretation:
-
The signal at ~155.0 ppm is assigned to the carbonyl carbon of the Boc group.[4]
-
The peak at ~118.0 ppm is characteristic of a nitrile carbon.
-
The signal at ~80.0 ppm corresponds to the quaternary carbon of the tert-butyl group.[2]
-
The peak at ~45.0 ppm is assigned to the α-carbon (methine) of the alanine backbone.
-
The signal at ~28.0 ppm is characteristic of the three equivalent methyl carbons of the Boc group.[2]
-
The peak at ~18.0 ppm corresponds to the methyl carbon of the alanine moiety.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR)-IR:
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
IR Spectral Data and Interpretation
The IR spectrum of (S)-Boc-alaninonitrile will exhibit characteristic absorption bands for its key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | ~3300 | Medium |
| C-H Stretch (Aliphatic) | ~2980-2850 | Strong |
| C≡N Stretch (Nitrile) | ~2250 | Medium |
| C=O Stretch (Carbamate) | ~1700 | Strong |
| N-H Bend (Amide) | ~1520 | Medium |
| C-O Stretch (Carbamate) | ~1160 | Strong |
Interpretation:
-
A medium intensity band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide in the Boc group.[6]
-
Strong absorptions in the 2980-2850 cm⁻¹ region are due to the C-H stretching of the methyl and methine groups.
-
A medium intensity, sharp peak around 2250 cm⁻¹ is a clear indication of the nitrile (C≡N) functional group.
-
A very strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carbamate functional group in the Boc protector.[7][8]
-
The N-H bending vibration is expected to appear around 1520 cm⁻¹ .
-
A strong band around 1160 cm⁻¹ is attributed to the C-O stretching of the carbamate.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol for MS Data Acquisition
Electrospray Ionization (ESI)-MS:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode.
Mass Spectral Data and Interpretation
The mass spectrum of (S)-Boc-alaninonitrile will provide its molecular weight and characteristic fragmentation patterns.
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 185.13 | Protonated molecular ion |
| [M+Na]⁺ | 207.11 | Sodium adduct of the molecular ion |
| [M-C₄H₈]⁺ or [M-56]⁺ | 129.07 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ or [M-100]⁺ | 85.07 | Loss of the Boc group |
Interpretation:
-
The protonated molecular ion [M+H]⁺ at an m/z of approximately 185.13 would confirm the molecular weight of the compound (C₉H₁₆N₂O₂ = 184.24 g/mol ).
-
The presence of a sodium adduct [M+Na]⁺ at m/z ~207.11 is also common in ESI-MS.
-
A characteristic fragmentation of Boc-protected compounds is the loss of isobutylene (56 Da), leading to a fragment at m/z ~129.07.
-
Another common fragmentation is the loss of the entire Boc group (100 Da), resulting in a fragment corresponding to the protonated alaninonitrile at m/z ~85.07.
Visualizing the Spectroscopic Data
Molecular Structure of (S)-Boc-alaninonitrile
Caption: Chemical structure of (S)-Boc-alaninonitrile.
Key Spectroscopic Correlations Workflow
Caption: Workflow of spectroscopic analysis for structural elucidation.
Conclusion
The comprehensive spectroscopic characterization of (S)-Boc-alaninonitrile through NMR, IR, and MS provides a self-validating system for its unequivocal identification and quality assessment. The data and interpretations presented in this guide serve as a foundational reference for scientists engaged in peptide synthesis and drug development. Adherence to rigorous spectroscopic analysis ensures the reliability of this critical chiral building block in the synthesis of next-generation therapeutics.
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